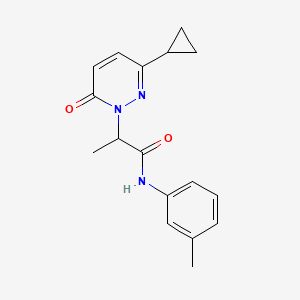
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazinone core, known for its diverse pharmacological properties, and incorporates cyclopropyl and tolyl groups, which may enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O2, with a molecular weight of approximately 338.41 g/mol. The structure includes a cyclopropyl moiety attached to a pyridazinone ring, which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, derivatives containing the pyridazinone core have been shown to inhibit tumor growth in various cancer cell lines.
| Compound Name | Notable Activity |
|---|---|
| This compound | Potential anticancer activity |
| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide | Anticancer |
| 5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide | Antimicrobial |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that it could inhibit key enzymes or pathways critical for cell proliferation and survival.
Case Studies
A study conducted by researchers at [source] explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.
Study Findings:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-3-5-14(10-11)18-17(22)12(2)20-16(21)9-8-15(19-20)13-6-7-13/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYRZHCMVXAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













